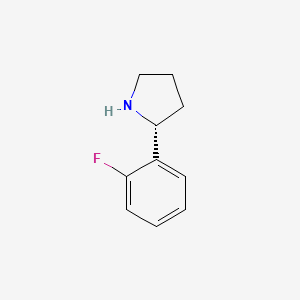

(2R)-2-(2-fluorophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-fluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJCVVKIBLHAGW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 2r 2 2 Fluorophenyl Pyrrolidine Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to elucidating the electronic structure and related properties of molecular systems.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (conformation) by locating the minimum energy structures on the potential energy surface. For (2R)-2-(2-fluorophenyl)pyrrolidine, DFT can be employed to understand the preferred orientation of the 2-fluorophenyl group relative to the pyrrolidine (B122466) ring. The conformational preferences are crucial as they dictate how the molecule presents itself for intermolecular interactions.

Studies on structurally related pyrrolidine derivatives have demonstrated that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can accurately predict geometric parameters that are in good agreement with experimental X-ray diffraction data. researchgate.net These calculations can identify stable conformers and the energy barriers between them, revealing the molecule's flexibility. researchgate.net The reactivity of the molecule, including sites susceptible to nucleophilic or electrophilic attack, can also be inferred from the calculated electron density distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. numberanalytics.com

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These descriptors provide a theoretical framework for predicting how this compound will behave in chemical reactions.

Table 1: Chemical Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |

This table provides a summary of key chemical reactivity descriptors that can be derived from the HOMO and LUMO energies calculated via methods like DFT.

Analysis of the FMOs for related compounds has been used to understand charge transfer within the molecule and to elucidate its physicochemical properties. researchgate.netresearchgate.net

The physical properties and biological interactions of this compound are governed by its intermolecular forces. These are non-covalent attractions between molecules. atlanticoer-relatlantique.ca The structure of this compound allows for several types of such interactions.

Hydrogen Bonding: The secondary amine (N-H) in the pyrrolidine ring is a key functional group. The hydrogen atom is a hydrogen bond donor, and the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor. This is a particularly strong type of dipole-dipole interaction that significantly influences a substance's properties. atlanticoer-relatlantique.casparkl.me

London Dispersion Forces (LDF): These forces exist in all molecules and arise from temporary, fluctuating dipoles caused by the movement of electrons. ucmerced.eduallrounder.ai As a molecule with a considerable number of electrons and surface area, LDFs are an important component of the total intermolecular attraction.

π-Interactions: The 2-fluorophenyl group provides an aromatic π-system. This can lead to π-π stacking interactions with other aromatic rings or cation-π interactions with positively charged species.

Theoretical methods like Hirshfeld surface analysis can be used to investigate and quantify these non-covalent interactions within a crystal lattice, providing insights into how molecules pack and which forces are most significant for stabilizing the structure. researchgate.netresearchgate.net

Table 2: Summary of Intermolecular Forces in this compound

| Force Type | Origin | Relevant Structural Features |

| Hydrogen Bonding | Attraction between a H atom bonded to an N, O, or F atom and a lone pair on another N, O, or F atom. | Pyrrolidine N-H group (donor and acceptor). |

| Dipole-Dipole | Attraction between permanent partial positive and negative charges on polar molecules. | C-F bond, C-N bonds. |

| London Dispersion | Temporary dipoles arising from electron cloud fluctuations. | Entire molecule (increases with size and surface area). |

| π-Interactions | Interactions involving aromatic rings. | 2-Fluorophenyl group. |

This table summarizes the primary intermolecular forces expected to be present in systems containing this compound.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides deep insights into electronic structure, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale and over time, particularly their interactions within a complex biological environment.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule, often in a complex with a biological target like a protein, within a simulated environment (e.g., a box of water molecules) and calculating the forces between particles and their subsequent motion using classical mechanics.

These simulations provide a view of the molecule's dynamic behavior, revealing its accessible conformations and how it interacts with its surroundings. mdpi.com In the context of drug design, MD simulations are crucial for:

Assessing the stability of a ligand's binding pose within a protein's active site. nih.gov

Exploring the conformational landscape of the molecule to understand its flexibility.

Observing how the ligand and its target protein adapt to each other's presence.

Calculating the free energy of binding, which provides a more rigorous prediction of binding affinity than docking scores alone.

Studies on related pyrrolidin-2-one derivatives have used MD simulations for periods up to 100 nanoseconds to confirm that the docked poses are stable and that the compounds form stable complexes with their target enzymes. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is central to structure-based drug design. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. japsonline.com

For this compound, docking studies can be used to hypothesize its binding mode to various biological targets. The results of a docking simulation provide:

A Binding Pose: The predicted 3D orientation of the ligand in the binding site.

A Docking Score: An estimate of the binding affinity, often expressed in terms of binding energy (e.g., kcal/mol). japsonline.com

Predicted Interactions: Identification of key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues of the protein.

Docking studies on similar compounds have successfully predicted binding interactions and have been used to rationalize structure-activity relationships. researchgate.netjapsonline.com The combination of docking to generate potential binding poses followed by MD simulations to refine and validate them is a powerful strategy in modern computational drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the structural or physicochemical properties of a series of compounds with their biological activities. spu.edu.syjocpr.com By developing mathematical models, QSAR enables the prediction of the activity of novel molecules, thereby guiding the optimization of lead compounds to enhance their efficacy and other pharmacological properties. spu.edu.syjocpr.com For derivatives of this compound, QSAR studies are instrumental in understanding the key molecular features that govern their interactions with biological targets.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. spu.edu.sy The process involves several key steps: the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov

In the context of pyrrolidine derivatives, QSAR models have been successfully developed to elucidate the structural requirements for various biological activities, such as the inhibition of enzymes like neuraminidase and dipeptidyl peptidase IV (DPP-IV). nih.govnih.gov These studies, while not exclusively focused on this compound, provide a framework for optimizing its structure for a desired therapeutic effect.

A typical QSAR study on pyrrolidine derivatives involves the generation of a dataset of analogues with variations in their substitution patterns. For each compound, a range of molecular descriptors is calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological parameters. jocpr.com

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a QSAR model that links these descriptors to the observed biological activity (e.g., IC₅₀ or pIC₅₀ values). nih.govnih.gov The quality of a QSAR model is assessed using several statistical parameters, including the squared correlation coefficient (r²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which indicates the model's internal predictive ability. spu.edu.sy A high predictive r-squared (pred_r²) value for an external test set confirms the model's ability to predict the activity of new compounds. turkjps.orgturkjps.org

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (COMSIA) are often employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.net

A hypothetical QSAR study on a series of 2-phenylpyrrolidine (B85683) derivatives targeting a specific receptor might yield a model with the following characteristics:

| Statistical Parameter | Value | Description |

| r² | 0.95 | Indicates that 95% of the variance in biological activity is explained by the model. |

| q² | 0.82 | Suggests good internal predictive power of the model. |

| pred_r² | 0.78 | Demonstrates the model's ability to predict the activity of an external set of compounds. |

The resulting QSAR equation might look like this:

pIC₅₀ = 0.75 * (Hydrophobic Descriptor) - 0.45 * (Steric Bulk at R₁) + 0.60 * (H-bond Donor at R₂) + constant

This equation would suggest that increasing hydrophobicity and having a hydrogen bond donor at a specific position (R₂) would enhance the inhibitory activity, while increased steric bulk at another position (R₁) would be detrimental. Such insights are invaluable for the rational design of more potent analogues of this compound.

Below is a representative data table from a hypothetical QSAR study on a series of 2-phenylpyrrolidine derivatives, illustrating the relationship between molecular descriptors and biological activity.

| Compound | R₁-substituent | R₂-substituent | LogP | Molecular Weight | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | H | H | 2.1 | 147.2 | 5.8 | 5.9 |

| 2 | 2-F | H | 2.3 | 165.2 | 6.5 | 6.4 |

| 3 | 4-F | H | 2.3 | 165.2 | 6.2 | 6.1 |

| 4 | 2-Cl | H | 2.8 | 181.7 | 6.8 | 6.7 |

| 5 | 4-Cl | H | 2.8 | 181.7 | 6.6 | 6.5 |

| 6 | 2-F | OH | 1.9 | 181.2 | 7.1 | 7.2 |

| 7 | 4-F | OH | 1.9 | 181.2 | 6.9 | 6.8 |

This data illustrates how systematic modifications to the phenyl ring and other parts of the pyrrolidine scaffold can be quantitatively correlated with changes in biological activity, providing a roadmap for optimizing the lead structure.

Advanced Applications of 2r 2 2 Fluorophenyl Pyrrolidine As a Chiral Scaffold in Chemical Synthesis and Ligand Design

Chiral Auxiliaries and Organocatalysts in Asymmetric Transformations

The pyrrolidine (B122466) framework is central to the field of organocatalysis, a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. benthamdirect.commdpi.com Proline and its derivatives are among the most successful organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govmdpi.com This mode of activation has enabled a wide array of enantioselective transformations. acs.org The substituent at the C2 position of the pyrrolidine ring plays a crucial role in creating a specific chiral environment that dictates the stereochemical outcome of the reaction.

Organocatalysts derived from chiral pyrrolidines are highly effective in mediating a variety of asymmetric reactions. The seminal work by Jørgensen and Hayashi on diarylprolinol silyl (B83357) ethers, which are derivatives of proline, marked a significant breakthrough in the field, enabling highly enantioselective functionalization of aldehydes and ketones. nih.govmdpi.com These catalysts create a sterically hindered environment around the reactive intermediate, directing the approach of the incoming reagent to one face, thus achieving high levels of stereocontrol.

This principle has been extended to numerous asymmetric transformations, including:

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based catalysts have been successfully employed to control the stereochemistry of this process. For instance, bifunctional thiourea (B124793) catalysts derived from diamines have been used for the asymmetric Michael addition to nitroolefins, affording products with high diastereoselectivity and enantioselectivity. rsc.org Research has shown that fluorinated substituents on the catalyst can enhance both chemical yields and enantioselectivities. rsc.org In one study, the conjugate addition of nitromethane (B149229) to ethyl 2-benzoyl-3-(2-fluorophenyl)acetate proceeded with a catalyst to yield the product in 74% yield, demonstrating the utility of this framework in constructing complex chiral molecules. nih.gov

Aldol and Mannich Reactions: Pyrrolidine catalysts facilitate the enantioselective addition of ketones to aldehydes (Aldol reaction) or imines (Mannich reaction), producing chiral β-hydroxy ketones and β-amino ketones, respectively. mdpi.com The stereochemical outcome is often governed by the hydrogen-bonding interactions and steric shielding provided by the catalyst's structure. mdpi.com

Cycloadditions: Asymmetric [3+2] cycloadditions using copper(I) catalysts paired with chiral ferrocene-based ligands have been used to generate complex spiro[pyrrolidin-3,3′-oxindole] scaffolds. nih.gov These reactions can create multiple stereocenters with high control, highlighting the power of combining pyrrolidine-derived ligands with transition metals. nih.gov

The (2R)-2-(2-fluorophenyl)pyrrolidine scaffold serves as a precursor to such catalysts. The 2-fluorophenyl group can exert specific steric and electronic effects, influencing the stability of the catalytic intermediates and the transition states, thereby fine-tuning the reactivity and selectivity of the transformation.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. The synthesis of non-proteinogenic α-amino acids is a key area where chiral auxiliaries are employed. kashanu.ac.irresearchgate.net

One of the most established methods involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral ligand. researchgate.net This methodology allows for the asymmetric synthesis of a wide variety of α-amino acids through alkylation, aldol, or Michael addition reactions. Chiral tridentate ligands, such as those based on (R)- or (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine, have proven highly effective in this context. researchgate.net The this compound moiety represents a valuable starting point for the synthesis of new chiral auxiliaries for this purpose. Its rigid structure and the defined stereochemistry at the C2 position can effectively control the facial selectivity of reactions on the coordinated amino acid equivalent.

Furthermore, biocatalytic methods are increasingly used for the synthesis of chiral amino acids. nih.gov For example, phenylalanine dehydrogenase has been used for the reductive amination of α-keto acids to produce the corresponding (S)-amino acids. nih.gov While not a direct application of this compound as an auxiliary, the demand for enantiopure amino acids drives the development of novel synthetic methods, including those based on chiral pyrrolidine scaffolds.

Development of Novel Ligands for Transition Metal Catalysis

The versatility of the this compound scaffold extends to its use in the design of chiral ligands for transition metal-catalyzed reactions. google.com The combination of a chiral pyrrolidine backbone with various donor atoms (e.g., phosphorus, nitrogen, oxygen) allows for the creation of modular ligands whose steric and electronic properties can be fine-tuned. pnas.org

Asymmetric hydrogenation is one of the most powerful methods for synthesizing enantiomerically pure compounds. nih.gov The success of this reaction heavily relies on the chiral ligand coordinated to the metal center (typically rhodium, ruthenium, or iridium). ajchem-b.comdiva-portal.org Chiral phosphine (B1218219) (P,N) ligands, which contain both a hard nitrogen donor and a soft phosphorus donor, have emerged as a highly successful class of ligands. pnas.orgacs.org This electronic asymmetry can lead to enhanced catalytic activity and selectivity compared to symmetric P,P or N,N ligands. pnas.org

The pyrrolidine ring is a common feature in many effective P,N ligands, such as the PHOX (phosphine-oxazoline) family. ajchem-b.comacs.org Iridium complexes of these ligands are particularly effective for the hydrogenation of challenging substrates like unfunctionalized and sterically hindered imines and olefins. pnas.orgnih.govacs.org The modular nature of these ligands, where the substituents on both the pyrrolidine and the phosphine can be easily varied, allows for the creation of a large library of ligands for catalyst screening. While specific data for ligands derived directly from this compound are not extensively detailed, the performance of related P,N systems underscores the potential of this scaffold.

| Substrate Type | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| N-Aryl Imines | Ir-Spiro-Phosphino-Oxazoline | >95 | up to 97 | acs.org |

| Cyclic N-Alkyl Imines | Ir/(R,R)-f-spiroPhos | >99 | up to 99 | nih.gov |

| α-Aryl Enamides | Rh-Ferrocene-Pyrrolidine-Phosphoramidite | >99 | up to 97.7 | dicp.ac.cn |

| Dehydroamino Acids | Rh-Ferrocene-Pyrrolidine-Phosphoramidite | >99 | >99.9 | dicp.ac.cn |

| Conjugated Enones | Ir-N,P Ligand | >99 | >99 | acs.org |

Beyond P,N ligands for hydrogenation, the this compound scaffold can be incorporated into ligands for a diverse range of other metal-catalyzed reactions. The ability to install different coordinating groups onto the pyrrolidine nitrogen or at other positions on the ring allows for the rational design of ligands tailored to specific transformations. sustech.edu.cn

Examples of such applications include:

Copper-Catalyzed Reactions: Chiral ligands are crucial for controlling enantioselectivity in copper-catalyzed reactions. For instance, the first highly enantioselective copper-catalyzed alkene diamination to produce chiral 2-aminomethyl indolines and pyrrolidines has been reported. rsc.org In another example, a Cu(I) catalyst system with a chiral ferrocene-based phosphine ligand (Phosferrox) was used for the highly enantioselective 1,3-dipolar cycloaddition of iminoesters, yielding chiral spirooxindoles. nih.gov

Palladium-Catalyzed Reactions: Chiral phosphine-phosphoramidite ligands have been used in palladium-catalyzed asymmetric allylic alkylation, achieving good to excellent enantioselectivity. dicp.ac.cn

Radical Cross-Coupling: Recently, rationally designed hemilabile N,N,N-ligands have enabled copper-catalyzed enantioconvergent radical cross-coupling of alkyl halides with alkenylboronate esters, providing access to valuable enantioenriched alkenes. sustech.edu.cn

The performance of these catalytic systems demonstrates the broad utility of chiral scaffolds in ligand design.

| Reaction Type | Metal/Ligand System | Substrate | Yield (%) | ee (%) | Reference |

| 1,3-Dipolar Cycloaddition | Cu(I) / (S,Sp)-Ph-Phosferrox | Iminoester | up to 99 | up to 95 | nih.gov |

| Radical Cross-Coupling | Cu(I) / Chiral N,N,N-Ligand | Benzyl (B1604629) Halide | up to 93 | up to 99 | sustech.edu.cn |

| Alkene Diamination | Cu / Chiral Diamine Ligand | γ-Alkenyl Sulfonamide | up to 96 | up to 98 | rsc.org |

| Allylic Alkylation | Pd / Indolphos | Allylic Acetate | >95 | up to 90 | dicp.ac.cn |

Strategic Use in Medicinal Chemistry Research and Chemical Biology Probes

The pyrrolidine scaffold is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs, prized for its ability to confer desirable physicochemical properties and engage in specific interactions with biological targets. tandfonline.comnih.govfrontiersin.org The introduction of a fluorophenyl group, as in this compound, can further enhance metabolic stability, binding affinity, and membrane permeability.

A prominent example of its importance is the role of the closely related (2R)-2-(2,5-difluorophenyl)pyrrolidine as a key intermediate in the synthesis of Larotrectinib (Vitrakvi®). chemicalbook.comgoogle.comgoogle.com Larotrectinib is a first-in-class, highly selective inhibitor of tropomyosin receptor kinases (TRKA, TRKB, and TRKC) approved for the treatment of solid tumors harboring NTRK gene fusions. chemicalbook.commdpi.com The synthesis involves the coupling of the chiral pyrrolidine intermediate with a pyrazolopyrimidine core. chemicalbook.comgoogle.com The specific (R)-stereochemistry and the fluorinated phenyl ring of the pyrrolidine moiety are critical for the drug's high potency and selectivity.

Beyond oncology, pyrrolidine derivatives are widely explored for other therapeutic applications. The structural motif is found in compounds targeting a range of diseases. researchgate.net Research into compounds containing the (fluorophenyl)pyrrolidine core has indicated potential applications in treating neurological disorders, including schizophrenia and depression, by modulating targets such as dopamine (B1211576) or serotonin (B10506) receptors. ontosight.ai The ability of these scaffolds to serve as rigid templates for presenting pharmacophoric groups in a defined three-dimensional orientation makes them invaluable in drug discovery and as chemical probes to investigate biological pathways. nih.govontosight.ai

| Compound Class/Drug | Therapeutic Area | Biological Target(s) | Role of Pyrrolidine Scaffold | Reference |

| Larotrectinib | Oncology | TRKA, TRKB, TRKC Kinases | Key intermediate providing critical binding interactions and stereochemistry. | chemicalbook.commdpi.com |

| Experimental Compounds | CNS Disorders | Dopamine/Serotonin Receptors | Serves as a rigid scaffold for receptor binding. | ontosight.ai |

| Spirooxindole Hybrids | Antifungal | Not specified | Core structural component of bioactive hybrids. | frontiersin.org |

| Polyhydroxylated Derivatives | Diabetes | Glycosidase, Aldose Reductase | Iminosugar mimic for enzyme inhibition. | frontiersin.org |

Scaffold for Tyrosine Receptor Kinase (Trk) Inhibitors

The this compound moiety has emerged as a critical component in the development of potent and selective inhibitors of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). google.comchemicalbook.com These kinases are key regulators of neuronal cell survival, differentiation, and synaptic plasticity, and their dysregulation has been implicated in various cancers and pain disorders. google.com

Structure-guided drug design has identified the (R)-2-phenylpyrrolidine core as an ideal fragment for binding to the hydrophobic pocket of Trk kinases. rcsb.org The 2-fluorophenyl substituent can be strategically positioned to optimize interactions within the active site. For instance, researchers have developed imidazopyridazine-based Trk inhibitors where the this compound group plays a pivotal role in achieving high potency and selectivity. rcsb.org These compounds have demonstrated significant tumor regression in preclinical models. rcsb.org

Further modifications on the pyrrolidine ring and the phenyl group have led to the discovery of pan-Trk inhibitors with nanomolar efficacy. For example, larotrectinib, a highly effective anticancer agent, utilizes a related (R)-2-(2,5-difluorophenyl)pyrrolidine scaffold to inhibit Trk fusion proteins. The development of these inhibitors underscores the importance of the chiral pyrrolidine framework in creating next-generation cancer therapies.

Table 1: Examples of Trk Inhibitors Incorporating a Phenylpyrrolidine Scaffold

| Compound Class | Specific Moiety | Key Findings | Reference |

| Imidazopyridazines | (R)-2-phenylpyrrolidine | Potent, selective, and orally bioavailable pan-Trk inhibitors. | rcsb.org |

| Pyrazolo[1,5-a]pyrimidines | Aryl/heteroaryl-substituted pyrrolidine | Effective in treating pain and cancer by inhibiting TrkA and/or TrkB. | google.com |

| Imidazo[1,2-b]pyridazines | 6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl] | Potent and selective pan-Trk inhibitors. | rcsb.org |

| Larotrectinib Precursor | (R)-2-(2,5-difluorophenyl)pyrrolidine | Key intermediate for a broad-spectrum anticancer drug targeting NTRK gene fusions. |

Development of Ligands Targeting G-Protein Coupled Receptors (GPCRs), including Adrenergic Receptors and P2Y2 Receptor

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. nih.govnih.gov The this compound scaffold has been utilized in the design of ligands that can selectively modulate the activity of various GPCRs, including adrenergic and P2Y receptors.

The conformational constraints and specific stereochemistry of the scaffold are crucial for achieving high affinity and selectivity for a particular GPCR subtype. For example, in the context of β-adrenergic receptors, which are vital in cardiovascular regulation, ligands incorporating this chiral pyrrolidine can be designed to differentiate between β1 and β2 subtypes. frontiersin.org This selectivity is critical for minimizing off-target effects.

Similarly, the purinergic P2Y2 receptor, involved in inflammation and other physiological processes, has been targeted with ligands built upon the pyrrolidine framework. The design of these molecules often involves creating bitopic ligands that can interact with both the orthosteric and allosteric sites of the receptor, leading to enhanced potency and a more nuanced modulation of receptor signaling. frontiersin.org

Design of Acetylcholinesterase Inhibitors

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net The this compound scaffold has served as a foundation for the rational design of novel AChE inhibitors.

Researchers have synthesized series of pyrrolidin-2-one derivatives and proline-based carbamates incorporating this chiral element. researchgate.netnih.gov In these designs, the pyrrolidine ring and the fluorophenyl group are positioned to interact with key residues within the active site of AChE. For instance, docking studies have shown that these moieties can form favorable interactions with the catalytic anionic site and the peripheral anionic site of the enzyme. researchgate.net

One study reported a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, where the substitution pattern on the aryl ring significantly influenced the inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov The 2-chloro and 2-bromo substituted analogs showed notable potency, highlighting the importance of the substituent's position on the phenyl ring for optimal binding. nih.gov

Table 2: Pyrrolidine-Based Acetylcholinesterase Inhibitors

| Compound Series | Lead Compound Example | Inhibitory Activity (IC50) | Reference |

| Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates | Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE IC50 = 46.35 μM | nih.gov |

| Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates | Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE IC50 = 27.38 μM | nih.gov |

| Pyrrolidin-2-one derivatives | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Predicted to be potent AChE inhibitors based on in silico studies. | researchgate.net |

Investigation of Pyrrolidine Derivatives as Potential Antidiabetic and Anticancer Agents

The versatility of the pyrrolidine scaffold extends to the development of agents for metabolic diseases and oncology. researchgate.netresearchgate.net The structural features of this compound can be exploited to design molecules with dual therapeutic potential or highly selective agents for a single target.

In the realm of antidiabetic research, pyrrolidine-based compounds have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and α-amylase/α-glucosidase. nih.govnih.gov For instance, chalcone (B49325) derivatives incorporating a pyrrolidine ring have shown promising dual inhibitory activity against α-amylase and α-glucosidase, which are key enzymes in carbohydrate metabolism. nih.gov

As for anticancer applications, the pyrrolidine moiety is a common feature in many compounds with cytotoxic effects. researchgate.netmdpi.com Pyrrolidine-based molecules have been designed to target various cancer-related pathways. The incorporation of the this compound scaffold can enhance the potency and selectivity of these agents, leading to more effective and less toxic cancer therapies. researchgate.net

Application in Targeted Protein Degradation (e.g., PROTAC Design)

Targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery. nih.govbiorxiv.orgsigmaaldrich.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. biorxiv.orgnih.gov

The this compound scaffold can serve as a key building block in the design of the target-binding ligand of a PROTAC. Its ability to be readily functionalized allows for the attachment of a linker and an E3 ligase-recruiting moiety without compromising its binding affinity for the protein of interest.

For example, in the development of PROTACs targeting proteins like BRD4, the design of the ligand that binds to the target protein is crucial for the efficacy of the degrader. nih.gov The chiral pyrrolidine scaffold can provide the necessary structural rigidity and orientation to ensure effective ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Development of Fluorescent Ligands for Receptor Binding Studies

Fluorescent ligands are indispensable tools for studying receptor pharmacology, enabling the visualization of receptor localization and the quantification of ligand binding in real-time. nih.govresearchgate.net The this compound scaffold can be derivatized with a fluorophore to create probes for various receptors, particularly GPCRs. nih.gov

The design of such fluorescent ligands requires careful consideration of the attachment point of the fluorophore to minimize disruption of the ligand's binding affinity. The pyrrolidine ring often provides a suitable position for attaching a linker connected to a fluorescent dye.

These fluorescent probes have been instrumental in studying the binding kinetics of drugs, as demonstrated in studies of the dopamine D2 receptor and the histamine (B1213489) H1 receptor. nih.govscispace.com By using these tools, researchers can gain a deeper understanding of ligand-receptor interactions and the mechanisms of drug action at a molecular level. nih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr in 2r 2 2 Fluorophenyl Pyrrolidine Derivatives

Influence of Substituent Variations on Stereoselectivity and Reactivity

The reactivity and stereoselectivity of (2R)-2-(2-fluorophenyl)pyrrolidine derivatives are highly sensitive to the nature and position of substituents on both the pyrrolidine (B122466) and the phenyl rings. These modifications can dramatically alter the steric and electronic environment of the molecule, thereby dictating the outcome of chemical transformations.

Substituents on the pyrrolidine ring, particularly at the C-2 and C-4 positions, have a pronounced effect on the ring's basicity and its puckering, which in turn influences reactivity. nih.gov For instance, in the context of organocatalysis, the basicity of the pyrrolidine nitrogen is a key factor, and it has been demonstrated that charged substituents can strongly modulate this property. nih.gov

In asymmetric synthesis, chiral pyrrolidine-based auxiliaries are widely used to control stereoselectivity. The steric hindrance provided by substituents on the pyrrolidine ring can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as conjugate additions. researchgate.net For example, the use of chiral C2-symmetric trans-2,5-disubstituted pyrrolidines in the conjugate addition of thioacetic acid to methacrylamides resulted in excellent stereoselectivities (>99% de), a result attributed mainly to the steric effect of the chiral auxiliaries. researchgate.net

Furthermore, the synthesis of pyrrolidinones through a one-pot nitro-Mannich reaction followed by lactamisation demonstrates high diastereoselectivity, producing a range of analogues with three contiguous stereocentres as single diastereoisomers. ucl.ac.uk The scope of this reaction is broad, accommodating various alkyl, aryl, and heteroaryl groups on the imine partner, each influencing the reaction's efficiency and stereochemical outcome. ucl.ac.uk

The electronic nature of substituents on the 2-phenyl ring also plays a critical role. In the development of pan-TRK inhibitors, it was found that electron-withdrawing groups, such as fluorine, at the 3-position of the benzylamine (B48309) phenyl ring led to a tenfold increase in potency compared to unsubstituted analogues. nih.gov This highlights how subtle electronic modifications can have a significant impact on the molecule's interaction with its biological target.

Table 1: Effect of Substituent Variation on Reaction Stereoselectivity This table is for illustrative purposes and synthesizes general findings from the cited literature.

| Reaction Type | Pyrrolidine Derivative/Substituent | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Conjugate Addition | (2R,5R)-bis(methoxymethyl)pyrrolidine | >99% de | researchgate.net |

| Nitro-Mannich/Lactamisation | Varied aryl/heteroaryl imines | Single diastereoisomer | ucl.ac.uk |

| Asymmetric Diels-Alder | Cu(II)-Indolinylmethanol Complex | Up to 95% ee | rsc.org |

Conformational Analysis and Pseudorotation Effects on Molecular Recognition

The five-membered pyrrolidine ring is not planar and undergoes a low-energy conformational change known as pseudorotation, where the "pucker" of the ring moves around the five atoms. nih.govresearchgate.net This flexibility allows the pyrrolidine scaffold to adopt various three-dimensional shapes, which is crucial for its ability to bind to biological targets. nih.govresearchgate.net The specific conformation adopted is influenced by the substituents on the ring.

The pyrrolidine ring typically exists in envelope conformations, where one atom is out of the plane of the other four, or twist conformations, where two adjacent atoms are displaced on opposite sides of the plane. nih.gov Substituents at the C-4 position, for example, can control the ring's puckering through inductive and stereoelectronic effects. nih.gov In l-proline (B1679175) derivatives, a C-4 substituent can favor either a Cγ-exo or a Cγ-endo envelope conformation. nih.gov Specifically, trans-4-fluoroproline (B7722503) favors the exo conformation, while cis-4-fluoroproline prefers the endo conformation. nih.gov

The conformation of the pyrrolidine ring and its substituents is a key determinant in molecular recognition, the process by which molecules selectively bind to one another. nih.gov The spatial arrangement of functional groups, dictated by the ring's pucker, must be complementary to the binding site of a protein or enzyme for effective interaction. nih.gov In the context of this compound derivatives, the orientation of the 2-fluorophenyl group relative to the pyrrolidine ring is critical.

For instance, in the design of inhibitors, the precise geometry of the molecule, governed by conformational effects, can determine whether the key interactions, such as hydrogen bonding and aryl stacking, can occur simultaneously. uni-muenchen.de If the conformation prevents the aromatic surface from being parallel to a hydrogen-bonding plane, the binding affinity can be significantly reduced. uni-muenchen.de The rigidity of the structure also plays a role; a pre-organized, rigid receptor often shows higher affinity for its target due to a lower entropic penalty upon binding. uni-muenchen.de

Theoretical studies, such as those using DFT and NMR, can help elucidate the preferred conformations of these molecules and provide insight into their stability and interactions. beilstein-journals.org X-ray crystallography of spiropyrrolidine derivatives has revealed the co-existence of multiple conformers in the solid state, with very small energy differences between them, highlighting the dynamic nature of the pyrrolidine ring. mdpi.com

Impact of Chiral Centers on Biological Activity and Enantioselective Binding Modes

Chirality is a fundamental aspect of drug design, as the stereochemistry of a molecule can profoundly affect its pharmacological and pharmacodynamic properties. nih.gov Enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. nih.gov

In derivatives of this compound, the chiral center at the 2-position of the pyrrolidine ring is crucial for enantioselective binding to biological targets. nih.gov The (R)-configuration dictates a specific three-dimensional arrangement of the 2-fluorophenyl group, which can be essential for fitting into a chiral binding pocket of a protein or enzyme.

A clear example of this is seen in the development of pan-TRK inhibitors. nih.gov X-ray crystallography of an inhibitor bound to the TRKA kinase revealed a preference for the (R)-enantiomer. nih.gov Chiral resolution of a pyrrolidine derivative confirmed that the (R)-enantiomer was the more potent isomer. nih.gov This enantioselectivity arises from the shape complementarity of the (R)-2-phenylpyrrolidine moiety with a hydrophobic pocket in the TRK kinase. nih.gov The less active (S)-enantiomer would likely experience steric clashes within the binding site. nih.gov

Similarly, studies on pyrovalerone analogs, which are monoamine uptake inhibitors, have shown that the biological activity is enantioselective, with the (S)-isomer being the more active enantiomer. nih.gov The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of its substituents are key factors that lead to different binding modes with enantioselective proteins, resulting in varied biological profiles. researchgate.netresearchgate.net

Table 2: Enantioselectivity in Biological Activity This table is for illustrative purposes and synthesizes general findings from the cited literature.

| Compound Class | Target | More Active Enantiomer | Rationale for Selectivity | Reference |

|---|---|---|---|---|

| Imidazopyridazines | TRK Kinase | (R)-2-phenylpyrrolidine | Shape complementarity with hydrophobic pocket | nih.gov |

| Pyrovalerone Analogs | Dopamine (B1211576)/Norepinephrine Transporters | (S)-isomer | Specific enantioselective interactions | nih.gov |

Positional Isomerism of Fluorine and its Implications for Biological and Chemical Properties

Positional isomerism, where functional groups occupy different positions on a core structure, can lead to significant differences in the physical and chemical properties of molecules. docbrown.info In the case of 2-(fluorophenyl)pyrrolidine derivatives, the position of the fluorine atom on the phenyl ring (ortho, meta, or para) has profound implications for the compound's biological activity and chemical behavior.

The fluorine atom's position influences the electronic properties of the phenyl ring through a combination of inductive and resonance effects. This, in turn, can affect the molecule's pKa, lipophilicity, and metabolic stability. For example, the presence of a fluorine atom can enhance hydrophobic interactions, potentially improving binding affinity compared to non-fluorinated analogs. smolecule.com

In the context of drug design, the position of the fluorine can be critical for achieving desired pharmacological effects. For instance, in the development of TRK inhibitors, a 3-fluoro (meta) substitution on the phenyl ring of a benzylamine moiety was found to boost potency tenfold compared to the unsubstituted version. nih.gov This suggests that the electronic perturbation caused by the meta-fluorine is optimal for interaction with the target.

The position of the fluorine can also influence binding modes in unexpected ways. In α2-adrenergic receptor ligands, a 2'-fluorophenyl (ortho) moiety was observed to interact with a specific cysteine residue in the α2CR model, a halogen bond that may contribute to the compound's inverse agonist activity at that receptor subtype. nih.gov

Furthermore, the analytical differentiation of positional isomers is a key consideration in chemical and forensic analysis. While isomers like 2-F-, 3-F-, and 4-F-DPPy (where the fluorine is on the phenyl ring attached to the pyrrolidine) can be challenging to distinguish, specific mass spectrometry techniques can reveal distinct fragmentation patterns for each isomer, allowing for their unambiguous identification. sci-hub.se

The synthesis of these isomers often requires different starting materials or strategies. For example, the synthesis of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine and its positional isomers involves a three-component reaction with the appropriately substituted aldehyde. sci-hub.se

Table 3: Comparison of Fluorine Positional Isomers This table is for illustrative purposes and synthesizes general findings from the cited literature.

| Property | 2-fluoro (ortho) | 3-fluoro (meta) | 4-fluoro (para) | Reference |

|---|---|---|---|---|

| Biological Activity | Can form specific halogen bonds with protein residues. nih.gov | Shown to significantly increase potency in certain TRK inhibitors. nih.gov | Can be used to achieve high enantioselectivity in asymmetric synthesis. acs.org | nih.govacs.orgnih.gov |

| Chemical Properties | Influences ring electronics and potential for intramolecular interactions. | Modifies electronic properties, enhancing binding in some cases. smolecule.com | Affects overall polarity and lipophilicity. | smolecule.com |

| Analytical Distinction | Differentiable by specific MS/MS fragmentation patterns. | Differentiable by specific MS/MS fragmentation patterns. | Differentiable by specific MS/MS fragmentation patterns. | sci-hub.se |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.